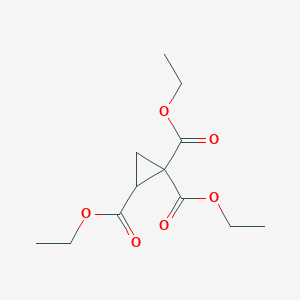
Triethyl cyclopropane-1,1,2-tricarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triethyl cyclopropane-1,1,2-tricarboxylate is an organic compound with the molecular formula C12H18O6. It is a derivative of cyclopropane, featuring three ester groups attached to the cyclopropane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
Triethyl cyclopropane-1,1,2-tricarboxylate can be synthesized through several methods. One common approach involves the Michael initiated ring-closure (MIRC) reaction. In this method, diethyl fumarate reacts with ethyl chloroacetate in the presence of potassium carbonate (K2CO3) and benzyltriethylammonium chloride in dimethylformamide (DMF) at 40°C. This reaction yields this compound in moderate yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale preparation using similar synthetic routes. The reaction conditions are optimized for scalability, ensuring high yields and purity. The use of phase-transfer catalysis and controlled addition of reagents are crucial for the success of the industrial process .
化学反应分析
Types of Reactions
Triethyl cyclopropane-1,1,2-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the reaction conditions and reagents used .
科学研究应用
Triethyl cyclopropane-1,1,2-tricarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of triethyl cyclopropane-1,1,2-tricarboxylate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release carboxylic acids, which can then participate in further biochemical reactions. The cyclopropane ring can also interact with enzymes and other proteins, affecting their function and activity .
相似化合物的比较
Similar Compounds
Triethyl cyclopropane-1,2,3-tricarboxylate: Another cyclopropane derivative with three ester groups, but with a different substitution pattern.
Propane-1,2,3-tricarboxylic acid: A tricarboxylic acid with a similar structure but without the ester groups.
Uniqueness
Triethyl cyclopropane-1,1,2-tricarboxylate is unique due to its specific ester substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for various synthetic and research applications .
属性
CAS 编号 |
839-39-4 |
|---|---|
分子式 |
C12H18O6 |
分子量 |
258.27 g/mol |
IUPAC 名称 |
triethyl cyclopropane-1,1,2-tricarboxylate |
InChI |
InChI=1S/C12H18O6/c1-4-16-9(13)8-7-12(8,10(14)17-5-2)11(15)18-6-3/h8H,4-7H2,1-3H3 |
InChI 键 |
ZQGANJPKLOBZQD-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1CC1(C(=O)OCC)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


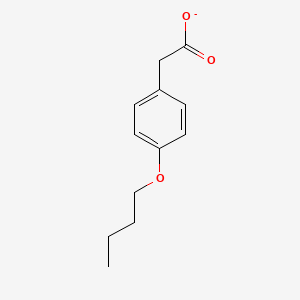
![4-Oxo-4-[(2,2,2-trifluoroethyl)amino]but-2-enoic acid](/img/structure/B14745998.png)
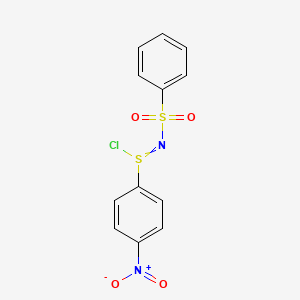
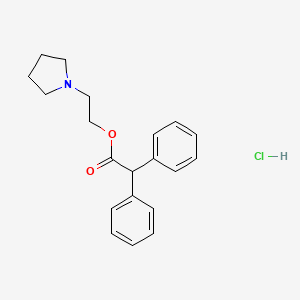
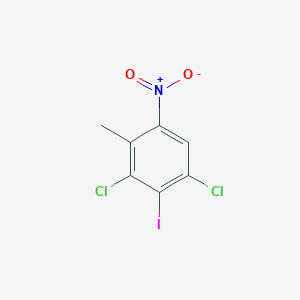

![1-[3-(4-Hydroxy-phenyl)-5-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-ethanone](/img/structure/B14746016.png)
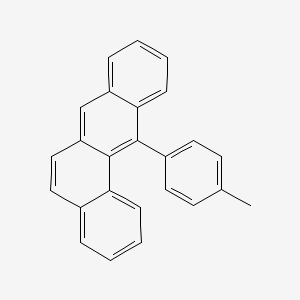
![Benzo[4,5]cyclohept[1,2-b]indole](/img/structure/B14746022.png)
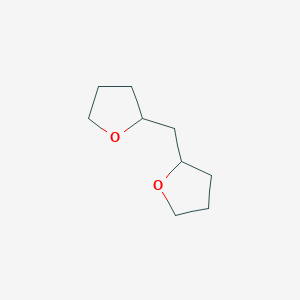
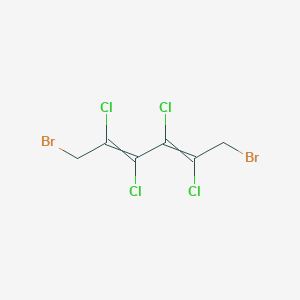

![[(Phenyl)sulfonyl][(trifluoromethyl)sulfonyl]methane](/img/structure/B14746053.png)
![(2r,3s)-Bicyclo[2.2.1]heptane-2,3-diyldimethanediyl diacetate](/img/structure/B14746060.png)
